molecular formula C14H24O2 B14243258 3-Nonanoylcyclopentan-1-one CAS No. 217466-06-3

3-Nonanoylcyclopentan-1-one

Cat. No.: B14243258
CAS No.: 217466-06-3
M. Wt: 224.34 g/mol
InChI Key: QVHFERPSQFSNTI-UHFFFAOYSA-N
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Description

3-Nonanoylcyclopentan-1-one is an organic compound with the molecular formula C14H24O2 It is a cyclopentanone derivative, characterized by a nonanoyl group attached to the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nonanoylcyclopentan-1-one typically involves the reaction of cyclopentanone with nonanoic acid or its derivatives. One common method is the Friedel-Crafts acylation, where cyclopentanone reacts with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Nonanoylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The nonanoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nonanoic acid or cyclopentanone derivatives.

    Reduction: 3-Nonanoylcyclopentanol.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

3-Nonanoylcyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Nonanoylcyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in fatty acid metabolism, leading to altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: The parent compound of 3-Nonanoylcyclopentan-1-one.

    Nonanoic Acid: The acylating agent used in the synthesis.

    Cyclopentanone Derivatives: Other derivatives with different acyl groups.

Uniqueness

This compound is unique due to the presence of the nonanoyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other cyclopentanone derivatives may not be suitable.

Properties

CAS No.

217466-06-3

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

3-nonanoylcyclopentan-1-one

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-14(16)12-9-10-13(15)11-12/h12H,2-11H2,1H3

InChI Key

QVHFERPSQFSNTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C1CCC(=O)C1

Origin of Product

United States

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